2-[(2-methylquinazolin-4-yl)oxy]-N-[3-(methylsulfanyl)phenyl]acetamide
Descripción
2-[(2-methylquinazolin-4-yl)oxy]-N-[3-(methylsulfanyl)phenyl]acetamide is a synthetic small molecule featuring a quinazoline core substituted with a methyl group at position 2 and an oxy-linked acetamide moiety. The acetamide side chain is further modified with a 3-(methylsulfanyl)phenyl group. Quinazoline derivatives are known for their diverse biological activities, including kinase inhibition and antimicrobial properties.
Propiedades
IUPAC Name |
2-(2-methylquinazolin-4-yl)oxy-N-(3-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-12-19-16-9-4-3-8-15(16)18(20-12)23-11-17(22)21-13-6-5-7-14(10-13)24-2/h3-10H,11H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVAVSRJTOAUKIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC(=CC=C3)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
The synthesis of 2-[(2-methylquinazolin-4-yl)oxy]-N-[3-(methylsulfanyl)phenyl]acetamide typically involves multiple steps, including the formation of the quinazoline ring and subsequent functionalization. One common synthetic route involves the following steps :
Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives and formamide.
Functionalization: The quinazoline ring is then functionalized by introducing the 2-methyl group and the oxy group at the 4-position.
Acetamide Formation: The final step involves the reaction of the functionalized quinazoline with 3-(methylsulfanyl)phenyl acetic acid to form the acetamide derivative.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Análisis De Reacciones Químicas
2-[(2-methylquinazolin-4-yl)oxy]-N-[3-(methylsulfanyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the quinazoline ring or the acetamide group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown promising antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents.
Medicine: The compound’s antitumor properties have been investigated for potential use in cancer therapy.
Industry: It can be used in the development of agrochemicals and pharmaceuticals due to its diverse biological activities.
Mecanismo De Acción
The mechanism of action of 2-[(2-methylquinazolin-4-yl)oxy]-N-[3-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways . The quinazoline ring is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation. The methylsulfanyl group may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The compound belongs to a class of quinazoline-based acetamides with structural variations influencing pharmacological and physicochemical properties. Below is a detailed comparison with structurally analogous compounds:
Core Heterocycle Modifications
2-[(2-ethylquinazolin-4-yl)oxy]-N-[3-(methylsulfanyl)phenyl]acetamide (CAS 1115871-37-8)
- Structural Difference : Ethyl group replaces the methyl group at position 2 of the quinazoline ring.
- Impact : Increased molecular weight (353.4381 g/mol vs. ~337.4 g/mol for the methyl analog) and higher lipophilicity due to the ethyl chain. This may enhance tissue penetration but reduce aqueous solubility .
- N-[3-(methylsulfanyl)phenyl]-2-{5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}acetamide (CAS 902298-57-1) Structural Difference: Triazolo[1,5-a]quinazoline core replaces the quinazoline-4-yloxy group.
Substituent Variations on the Acetamide Side Chain
- 2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-phenoxyphenyl)acetamide (CAS 499102-39-5) Structural Difference: Sulfanyl (S) linkage replaces the oxy (O) group, and the acetamide is attached to a phenoxyphenyl group. Impact: The sulfanyl group increases electron density and may alter metabolic stability.
N-(2-methoxyethyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide
Pharmacophore Hybridization
- 2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-hydroxypropyl)acetamide (CAS 315702-27-3) Structural Difference: Incorporates benzothiazole and triazole rings alongside the acetamide. Impact: The benzothiazole moiety may confer fluorescence properties or metal-binding capacity, useful in diagnostic applications but irrelevant to the parent compound’s kinase-targeting role .
Research Implications
- Quinazoline vs. Triazoloquinazoline : The quinazoline core in the target compound offers a balance between synthetic accessibility and target engagement, while triazoloquinazoline derivatives (e.g., CAS 902298-57-1) may require advanced optimization for pharmacokinetics .
- Oxy vs. Sulfanyl Linkages : The oxy group in the target compound likely provides better metabolic stability than sulfanyl analogs, which may be prone to oxidation .
- Substituent Effects: The 3-(methylsulfanyl)phenyl group strikes a compromise between lipophilicity and solubility, whereas bulkier groups (e.g., phenoxyphenyl) could hinder absorption .
Actividad Biológica
2-[(2-methylquinazolin-4-yl)oxy]-N-[3-(methylsulfanyl)phenyl]acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer research and pharmacological applications. This article will explore its biological activity, including mechanisms of action, efficacy in various studies, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C17H18N2O2S
- Molecular Weight : 318.40 g/mol
This compound features a quinazoline core, which is known for its diverse biological activities, including antitumor properties.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells by activating caspase pathways and inhibiting key signaling pathways associated with cell proliferation.
- Efficacy in Cell Lines : In vitro studies have shown that derivatives of quinazoline compounds demonstrate antiproliferative effects against various human tumor cell lines such as A549 (lung cancer), HCT116 (colon cancer), and MCF7 (breast cancer). For example, a related compound exhibited IC50 values ranging from 0.37 to 4.87 µM against different cell lines, indicating potent activity against tumors expressing wild-type and mutant EGFR .
Pharmacokinetics and ADME Profile
The pharmacokinetic properties of this compound are crucial for its therapeutic potential:
- Absorption : The compound shows promising absorption characteristics when administered orally.
- Metabolism : Studies indicate metabolic stability in human liver microsomes, which is essential for determining the viability of the compound as a drug candidate.
- Excretion : Understanding the excretion pathways will be vital for assessing potential toxicity and accumulation in the body.
Case Studies
Several case studies highlight the biological activity of similar compounds:
- Study on Quinazoline Derivatives : A series of novel quinazoline derivatives were synthesized and evaluated for their antiproliferative activities. One specific derivative showed significant inhibition of tumor growth in xenograft models, suggesting strong in vivo efficacy .
- Mechanistic Insights : Research demonstrated that these compounds can inhibit key enzymes involved in tumor progression, including histone deacetylases (HDACs), which play a role in gene expression regulation linked to cancer .
Comparative Efficacy Table
| Compound Name | IC50 (µM) | Target Cell Line | Mechanism of Action |
|---|---|---|---|
| This compound | TBD | TBD | Apoptosis induction via caspase activation |
| Quinazoline Derivative A | 0.37 | A431 | EGFR inhibition |
| Quinazoline Derivative B | 4.87 | HCT116 | HDAC inhibition |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
